
1-(2-fluoroethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluoroethyl)-1H-imidazole is a fluorinated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions.
作用機序
Target of Action
The primary target of 1-(2-fluoroethyl)-1H-imidazole, also known as KL-50, is the DNA repair protein O6-methylguanine-DNA-methyltransferase (MGMT) . MGMT plays a crucial role in the DNA repair process by reversing the formation of O6-alkylguanine lesions .
Mode of Action
KL-50 interacts with its target MGMT by generating DNA interstrand cross-links (ICLs) through a multistep process . This process involves DNA alkylation to generate an O6-(2-fluoroethyl)guanine (O6FEtG) lesion, followed by slow unimolecular displacement of fluoride to form an N1,O6-ethanoguanine (N1,O6EtG) intermediate, and finally ring-opening by the adjacent cytidine .
Biochemical Pathways
The biochemical pathway affected by KL-50 involves the DNA repair mechanism. The slow rate of N1,O6EtG formation allows healthy cells expressing MGMT to reverse the initial O6FEtG lesion before it evolves to N1,O6EtG, thereby suppressing the formation of toxic DNA–MGMT cross-links and reducing the amount of DNA ICLs generated in healthy cells .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a compound can be influenced by various factors such as age, sex, body mass index, and genetic polymorphisms .
Result of Action
The result of KL-50’s action is the selective toxicity towards tumors that lack the DNA repair protein MGMT . This selective toxicity is achieved by exploiting the differential DNA repair capacities of healthy and transformed tissue .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, co-medications can significantly affect the metabolism and plasma pharmacokinetics of similar compounds . .
準備方法
The synthesis of 1-(2-fluoroethyl)-1H-imidazole typically involves the introduction of a fluoroethyl group to the imidazole ring. One common method is the reaction of imidazole with 2-fluoroethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
1-(2-fluoroethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced imidazole derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
科学的研究の応用
1-(2-fluoroethyl)-1H-imidazole has several scientific research applications:
類似化合物との比較
1-(2-fluoroethyl)-1H-imidazole can be compared with other fluorinated imidazole derivatives, such as:
1H-Imidazole, 1-(2-chloroethyl)-: Similar in structure but with a chloroethyl group instead of a fluoroethyl group. It has different reactivity and biological activity.
1H-Imidazole, 1-(2-bromoethyl)-: Contains a bromoethyl group, which can undergo different substitution reactions compared to the fluoroethyl derivative.
1H-Imidazole, 1-(2-iodoethyl)-: The iodoethyl group provides unique reactivity, particularly in coupling reactions.
The uniqueness of this compound lies in its enhanced stability and reactivity due to the presence of the fluoroethyl group, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
1-(2-fluoroethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOADUFKGDUTSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-7-((3-phenoxypropyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2870321.png)
![N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2870322.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2870324.png)
![N-(3-(4-(2-chlorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2870325.png)
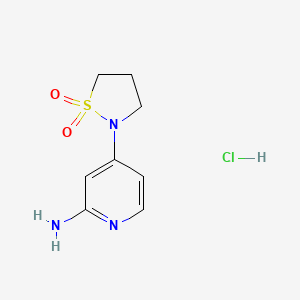
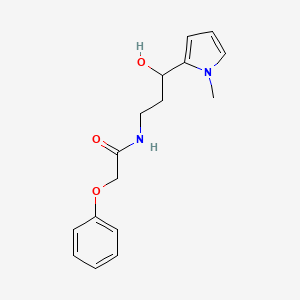
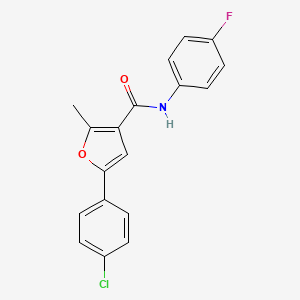
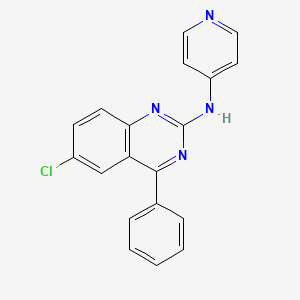
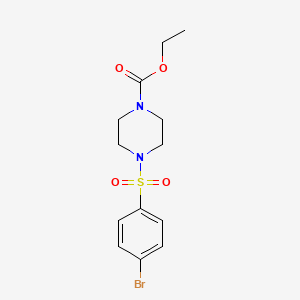
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2870335.png)


